1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene
CAS No.:
Cat. No.: VC18790783
Molecular Formula: C8H6BrF3
Molecular Weight: 239.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrF3 |
|---|---|
| Molecular Weight | 239.03 g/mol |
| IUPAC Name | 1-bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene |
| Standard InChI | InChI=1S/C8H6BrF3/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,8H,1H3 |
| Standard InChI Key | NMACTVPLPJWUSN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1Br)C(F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene is defined by the molecular formula C₈H₆BrF₃, corresponding to a molecular weight of 239.03 g/mol. The compound’s structural complexity arises from the strategic placement of halogen and alkyl substituents, which influence its physical and chemical behavior. Table 1 summarizes its key molecular properties.
Table 1: Molecular Properties of 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrF₃ |
| Molecular Weight | 239.03 g/mol |
| IUPAC Name | 1-bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene |
| CAS Number | Not publicly disclosed |
| SMILES | CC1=C(C=C(C=C1Br)C(F)F)F |
| InChIKey | NMACTVPLPJWUSN-UHFFFAOYSA-N |
IUPAC Nomenclature and Synonyms
The systematic IUPAC name reflects the substituents’ positions: the bromine atom at position 1, a difluoromethyl group at position 5, a fluorine atom at position 3, and a methyl group at position 2. Synonyms include the VulcanChem identifier VC18790783, though commercial suppliers often use proprietary codes.
Structural Characterization
X-ray crystallography and spectroscopic methods (NMR, IR) confirm the compound’s planar aromatic core with substituents influencing electron density distribution. The difluoromethyl group (-CF₂H) introduces significant electronegativity, polarizing the ring and directing electrophilic attacks to specific positions. Nuclear Overhauser effect (NOE) experiments further validate the spatial arrangement of substituents.
Synthesis and Production
Synthetic Routes
The synthesis typically begins with a pre-functionalized toluene derivative. A common pathway involves bromination of 5-(difluoromethyl)-3-fluoro-2-methylbenzene using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. Palladium-catalyzed coupling reactions may also introduce the bromine atom in later stages, depending on the precursor’s availability.
Industrial Production Methods
Scalable production employs continuous-flow reactors to enhance yield and purity. Reaction parameters such as temperature (-10°C to 25°C), solvent (tetrahydrofuran or dichloroethane), and catalyst loading (0.5–2 mol% Pd) are optimized to minimize byproducts like di-brominated species. Post-synthesis purification involves fractional distillation or column chromatography, achieving ≥98% purity for research applications.
Reactivity and Chemical Applications
Substitution Reactions
The bromine atom at position 1 acts as a superior leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols. For example, reaction with sodium methoxide in dimethylformamide (DMF) at 80°C yields 5-(difluoromethyl)-3-fluoro-2-methylanisole.
Coupling Reactions
Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, exploit the bromine substituent to form biaryl structures. Using tetrakis(triphenylphosphine)palladium(0) and arylboronic acids in toluene/ethanol (3:1), the compound couples efficiently at 90°C. Table 2 highlights representative reactions.
Table 2: Representative Reactions of 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH | Biaryl derivatives |
| Nucleophilic Substitution | NaOMe, DMF, 80°C | 5-(Difluoromethyl)-3-fluoro-2-methylanisole |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | Diaryl ethers |
Applications in Research and Industry
Medicinal Chemistry
Fluorinated aromatic compounds are pivotal in drug design due to their metabolic stability and bioavailability. This compound serves as a precursor to kinase inhibitors and antimicrobial agents, with derivatives showing IC₅₀ values <10 µM in preliminary assays.
Materials Science
In polymer chemistry, it acts as a monomer for fluorinated polyarylenes, which exhibit enhanced thermal stability and dielectric properties. These materials are candidates for high-performance coatings and electronic substrates.
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